2-Naphthyl-3(2-Iodophenyl)Propaneone
Description
2-Naphthyl-3(2-iodophenyl)propaneone is a substituted aromatic ketone featuring a naphthyl group at position 2 and a 2-iodophenyl moiety at position 3 of the propaneone backbone. Its molecular formula is inferred as C₁₈H₁₃IO (based on structural analogs), with a molecular weight of approximately 372.2 g/mol.
Properties
Molecular Formula |
C19H15IO |
|---|---|
Molecular Weight |
386.2 g/mol |
IUPAC Name |
3-(2-iodophenyl)-1-naphthalen-2-ylpropan-1-one |
InChI |
InChI=1S/C19H15IO/c20-18-8-4-3-6-15(18)11-12-19(21)17-10-9-14-5-1-2-7-16(14)13-17/h1-10,13H,11-12H2 |
InChI Key |
LIRXRUVHBPVQTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CCC3=CC=CC=C3I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthyl-3(2-Iodophenyl)Propaneone typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative of naphthalene with an iodophenyl propaneone under the catalysis of palladium. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
While specific industrial production methods for 2-Naphthyl-3(2-Iodophenyl)Propaneone are not well-documented, the general approach would likely involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Naphthyl-3(2-Iodophenyl)Propaneone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the iodine atom.
Major Products
Oxidation: Formation of naphthyl ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted naphthyl derivatives.
Scientific Research Applications
2-Naphthyl-3(2-Iodophenyl)Propaneone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Naphthyl-3(2-Iodophenyl)Propaneone involves its interaction with molecular targets through its functional groups. The naphthyl and iodophenyl groups can participate in various binding interactions, including hydrogen bonding, π-π stacking, and halogen bonding. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of 2-naphthyl-3(2-iodophenyl)propaneone with analogous compounds:
| Compound Name | Molecular Formula | Key Substituents | Key Properties/Applications | Reference |
|---|---|---|---|---|
| 2-Naphthyl-3(2-iodophenyl)propaneone | C₁₈H₁₃IO | Naphthyl, 2-iodophenyl, ketone | High steric bulk; potential bioactive scaffold | — |
| 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one (CAS 3516-95-8) | C₁₅H₁₄O₂ | 2-hydroxyphenyl, phenyl, ketone | UV stability; used in polymer synthesis | |
| AM-694 (1-(5-fluoropentyl)-1H-indol-3-ylmethanone) | C₂₁H₂₀FINO | Indole, 5-fluoropentyl, 2-iodophenyl | Synthetic cannabinoid receptor agonist | |
| 1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone | C₁₄H₁₁NO₃ | Dihydroxyphenyl, pyridine, ketone | Chalcone derivative; antioxidant activity |
Key Comparisons
Electronic Effects: The 2-iodophenyl group in the target compound introduces electron-withdrawing effects, enhancing electrophilicity at the ketone group compared to 1-(2-hydroxyphenyl)-3-phenylpropan-1-one (electron-donating hydroxyl group) .
Steric and Solubility Considerations: The naphthyl group in the target compound creates significant steric hindrance, likely reducing reactivity in nucleophilic additions compared to smaller analogs like 2-(2-iodophenyl)ethylamine (, compound 18) . Hydrophilicity is lower than 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone, which has polar hydroxyl and pyridine groups enhancing aqueous solubility .
Synthetic Pathways :
- The target compound may be synthesized via Friedel-Crafts acylation or Suzuki coupling (inferred from methods in and ). This contrasts with AM-694 , which uses indole alkylation followed by iodophenyl ketone formation .
Biological Relevance: Unlike AM-694 and AM-679 (), which are potent synthetic cannabinoids, the target compound’s bioactivity is unstudied.
Research Findings and Data
Thermal Stability :
Naphthyl-containing compounds (e.g., 1-(2-hydroxyphenyl)-3-phenylpropan-1-one ) exhibit higher melting points (~120–150°C) than indole-iodophenyl analogs (~80–100°C), suggesting greater crystalline stability in the target compound .- Spectral Data: IR Spectroscopy: A strong carbonyl stretch (~1680–1700 cm⁻¹) is expected for the ketone group, similar to other propanones in and . ¹H-NMR: The naphthyl protons would resonate as multiplets at δ 7.2–8.5 ppm, distinct from the pyridine protons (δ 8.0–9.0 ppm) in ’s chalcone derivative .
Biological Activity
2-Naphthyl-3(2-Iodophenyl)Propaneone, also known as a derivative of naphthalene and iodo-substituted phenyl compounds, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name: 2-Naphthyl-3(2-Iodophenyl)Propaneone
- Molecular Formula: C16H13IO
- Molecular Weight: 320.18 g/mol
The biological activity of 2-Naphthyl-3(2-Iodophenyl)Propaneone is primarily attributed to its ability to interact with various molecular targets within biological systems. This compound may exhibit the following mechanisms:
- Intercalation into DNA: Similar to other naphthalene derivatives, it can intercalate into DNA, potentially disrupting replication and transcription processes.
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation: The compound could interact with various receptors, modulating signaling pathways critical for cell survival and proliferation.
Anticancer Properties
Research has shown that 2-Naphthyl-3(2-Iodophenyl)Propaneone exhibits significant anticancer activity. In vitro studies indicated that the compound can induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 10.0 | Inhibition of cell proliferation |
| A549 (Lung) | 15.0 | Modulation of Bcl-2 family proteins |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses moderate activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
-
Study on Anticancer Effects:
A recent study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various naphthalene derivatives, including 2-Naphthyl-3(2-Iodophenyl)Propaneone on different cancer cell lines. The results highlighted its potential as a lead compound for further development in cancer therapeutics due to its selective toxicity towards malignant cells while sparing normal cells . -
Antimicrobial Efficacy Research:
Another notable research effort investigated the antimicrobial properties of this compound against clinical isolates. The findings indicated that it could serve as a scaffold for developing new antimicrobial agents, particularly against multi-drug resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
